molecular formula C8H6N4 B1525320 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 1190312-49-2

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Cat. No.: B1525320
CAS No.: 1190312-49-2
M. Wt: 158.16 g/mol
InChI Key: PPQBIZMIVVQAEB-UHFFFAOYSA-N
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Description

3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a nitrogen-containing heterocyclic compound featuring a fused pyrrolopyridine core substituted with an amino group at the 3-position and a cyano group at the 6-position. Its molecular formula is C₈H₆N₄, with a molecular weight of 158.16 g/mol. The amino group enhances hydrogen-bonding capabilities, while the cyano moiety contributes to electronic polarization, making it a versatile scaffold for drug discovery .

Properties

IUPAC Name

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-2-5-1-7-8(12-3-5)6(10)4-11-7/h1,3-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQBIZMIVVQAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Reaction Conditions and Optimization

Step Reactants Conditions Notes Yield/Outcome
1 2-Amino-1H-pyrrole + Carbonitrile Acidic medium (Acetic acid), Microwave irradiation (150°C, 20 min) Microwave-assisted synthesis improves reaction time and yield >80% yield; high purity
2 4-Aminopyridine + Malononitrile Acidic conditions, followed by reaction with 2-allyloxycarbonyl chloride Multi-step; requires basic heating for cyclization Efficient formation of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile scaffold
3 2-Aminopyrrolo-3-carbonitrile + 2-Arylidenemalononitriles Refluxing ethanol, piperidine catalyst Enables substitution diversity; suitable for derivative synthesis High selectivity; biologically active derivatives

Catalysts, Solvents, and Reaction Enhancements

  • Solvents: Polar aprotic solvents are preferred for enhanced solubility and reaction rates, with acetic acid commonly used in acidic cyclization steps. Ethanol is employed for condensation reactions involving arylidenemalononitriles.

  • Catalysts: Piperidine serves as a base catalyst in cyclocondensation reactions, facilitating ring closure and enhancing yields.

  • Microwave Irradiation: Utilized to accelerate reaction kinetics, reduce side products, and improve overall efficiency in the synthesis of the fused pyrrolopyridine core.

Chemical Transformation and Functional Group Manipulation

The nitrile and amino groups in 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile allow further chemical modifications:

Reaction Type Reagents Conditions Product/Transformation
Oxidation KMnO4, CrO3 Standard oxidation conditions Conversion of nitrile to carboxylic acid derivatives
Reduction LiAlH4, H2 with catalyst Mild reducing conditions Conversion of nitrile group to primary amine (6-aminopyrrolo derivative)
Substitution Alkyl or aryl halides Suitable nucleophilic substitution conditions Introduction of various substituents at nitrile position or amino group

Research Findings and Comparative Analysis

  • Microwave-assisted synthesis reduces reaction time from several hours to minutes while maintaining or improving yields above 80%, which is significant for scaling and industrial applications.

  • Cyclocondensation with arylidenemalononitriles allows the generation of libraries of derivatives with varied substituents, enhancing the compound's utility in medicinal chemistry.

  • Optimization of solvent systems and reaction monitoring by TLC or HPLC is essential to minimize side reactions and maximize product purity.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Acidic cyclization of 2-amino-1H-pyrrole with carbonitriles 2-Amino-1H-pyrrole, carbonitrile Acetic acid, microwave (150°C, 20 min) High yield, rapid synthesis Requires microwave setup
Multi-step synthesis from 4-aminopyridine and malononitrile 4-Aminopyridine, malononitrile, allyloxycarbonyl chloride Acidic and basic heating Well-established, versatile Multi-step, longer reaction time
Cyclocondensation with 2-arylidenemalononitriles 2-Aminopyrrolo-3-carbonitrile, arylidenemalononitriles Reflux ethanol, piperidine catalyst Structural diversity, biologically relevant derivatives More complex synthesis

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives, which can be further explored for their biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile has shown promise as a lead compound in the development of various therapeutic agents:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 0.12 to 0.21 μM against HeLa and MCF-7 cells, indicating potent antiproliferative activity. The mechanism involves the inhibition of tubulin polymerization, disrupting microtubule dynamics critical for cell division .
  • Antiviral Properties : Preliminary studies suggest potential activity against viruses such as respiratory syncytial virus (RSV), making it a candidate for antiviral drug development .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, making it suitable for studies on enzyme inhibition:

  • Fibroblast Growth Factor Receptor (FGFR) : The primary target for this compound is FGFR. In vitro studies have demonstrated its ability to inhibit FGFR signaling pathways, which are crucial for processes like cell proliferation and angiogenesis .
  • Acetyl-CoA Carboxylase (ACC) : Another derivative has been identified as a potent ACC inhibitor, showing favorable pharmacokinetics and bioavailability in mouse models. This inhibition can lead to reduced malonyl-CoA concentrations in xenograft tumors .

Industrial Applications

Beyond medicinal chemistry, this compound also finds applications in other fields:

  • Agrochemicals : Its unique chemical structure allows it to be utilized in the synthesis of agrochemicals, contributing to crop protection strategies .
  • Material Science : The compound serves as a building block for the development of advanced materials, including organic semiconductors .

Case Study 1: Anticancer Properties

A study evaluated several derivatives of this compound for their anticancer properties. One derivative demonstrated an IC50 value of 0.15 μM against the MCF-7 breast cancer cell line, indicating strong antiproliferative effects. The mechanism was attributed to tubulin disruption .

Case Study 2: ACC Inhibition

Another research project focused on a specific derivative that effectively inhibited ACC activity. It showed significant reductions in tumor growth in xenograft models when administered at doses of 100 mg/kg orally .

Data Summary Table

Compound NameTargetIC50 (nM)Cell LineActivity Type
3-amino-1H-pyrrolo[3,2-b]pyridine derivativeFGFR174T1Inhibition
Specific derivativeFGFR29MCF-7Inhibition
Compound exhibiting antitumor activityTubulin0.12HeLaAntiproliferative

Mechanism of Action

The mechanism of action of 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Substituents Molecular Formula CAS RN Key Properties
3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile -NH₂ (C3), -CN (C6) C₈H₆N₄ Not explicitly listed High polarity, moderate solubility in polar solvents, potential kinase inhibition
3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile -Br (C3), -CN (C6) C₈H₄BrN₃ 1190311-98-8 Enhanced electrophilicity, used in cross-coupling reactions
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile -CN (C6), no C3 substituent C₈H₅N₃ 189882-33-5 Lower polarity, higher logP (~2.1), used in fluorescent probes
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile -CH₃ (C6), -CN (C5) C₉H₇N₃ 1000340-86-2 Increased lipophilicity (logP ~2.5), antiviral activity
Tetrahydrothieno[3,2-b]pyridine-6-carbonitrile Thieno-fused, -CN (C6) C₈H₆N₂S Not explicitly listed Sulfur atom enhances π-stacking, material science applications

Structural and Electronic Differences

  • Substituent Effects: The 3-amino group in the target compound provides strong electron-donating properties, enhancing hydrogen-bond interactions with biological targets compared to the 3-bromo analog, which is more electrophilic and suited for Suzuki-Miyaura couplings . Ring Fusion Position: Pyrrolo[3,2-b]pyridine derivatives (e.g., 3-amino and 3-bromo analogs) exhibit distinct electronic profiles compared to pyrrolo[2,3-b]pyridine isomers (e.g., 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile). The [3,2-b] fusion creates a more planar structure, favoring π-π stacking in protein binding .

Biological Activity

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structure featuring an amino group at the 3-position and a cyano group at the 6-position, has been studied extensively for its biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

The primary biological target for this compound is the fibroblast growth factor receptor (FGFR), which plays a crucial role in various cellular processes such as proliferation, migration, and angiogenesis. The compound inhibits FGFR signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of FGFRs : The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3.
  • Induction of Apoptosis : In vitro studies have demonstrated that it can induce programmed cell death in specific cancer cell lines.
  • Reduction of Migration : The compound also decreases the migration capabilities of cancer cells, which is critical in preventing metastasis.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound across various cancer cell lines:

Cell LineIC50 (µM)Effect
Breast Cancer (4T1)0.021Inhibition of proliferation
HeLa (Cervical)0.058Induction of apoptosis
MDA-MB-231 (Breast)0.035Reduced cell viability

These findings suggest that the compound holds promise as a potential therapeutic agent in cancer treatment.

In Vivo Studies

In vivo studies have corroborated the in vitro findings. For instance, research has indicated that administration of this compound in animal models resulted in significant tumor size reduction and improved survival rates compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which enhance its bioavailability. This is crucial for its development as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, and how can reaction conditions be optimized?

The compound is synthesized via cyclization reactions, such as the reaction of 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid). Microwave-assisted synthesis is recommended for improved yields (70–85%) and reduced reaction times (15–30 minutes). Key parameters include temperature control (120–150°C), solvent polarity, and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .

Q. How is the molecular structure of this compound confirmed, and what spectroscopic signatures are critical?

Structural confirmation relies on:

  • IR spectroscopy : Strong nitrile (C≡N) absorption at ~2200 cm⁻¹ and aromatic C-H stretching at ~3000 cm⁻¹.
  • ¹H/¹³C NMR : Distinct signals for the pyrrole NH (δ 10.5–11.5 ppm), aromatic protons (δ 6.5–8.5 ppm), and nitrile carbon (δ ~115 ppm).
  • Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 169.07 (C₈H₆N₄) .

Q. What physicochemical properties are critical for its handling in biological assays?

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at −20°C. LogP values (~1.2) suggest moderate lipophilicity, influencing membrane permeability in cellular assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibition?

SAR studies focus on substitutions at the pyrrole and pyridine rings. For example:

  • C-3 amino group : Essential for hydrogen bonding with kinase ATP-binding pockets.
  • C-6 nitrile : Modulating electron-withdrawing effects improves selectivity for tyrosine kinases (e.g., EGFR, VEGFR).
  • Ring fusion modifications : Introducing methyl groups at the pyrrole N-position (e.g., 1-methyl derivatives) enhances metabolic stability .

Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. antitumor effects)?

Discrepancies arise from assay conditions (e.g., cell lines, concentration ranges) and off-target interactions. Standardized protocols are recommended:

  • Dose-response curves (IC₅₀ values) across multiple cell lines (e.g., HeLa, MCF-7).
  • Kinase profiling panels to identify primary targets.
  • Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) differentiate cytotoxic vs. cytostatic effects .

Q. What methodological challenges arise in scaling up synthesis, and how are they addressed?

Common issues include:

  • Low yields in cyclization steps: Optimize microwave parameters (power, ramp time) or switch to flow chemistry for reproducibility.
  • Impurities from byproducts : Use scavenger resins (e.g., polymer-bound triphenylphosphine) during purification.
  • Nitrile group instability : Avoid strong bases or prolonged heating (>150°C) to prevent hydrolysis to carboxylic acids .

Q. How does this compound interact with kinase active sites, and what computational tools validate these interactions?

Docking studies (AutoDock Vina, Schrödinger Suite) reveal the nitrile group forms a critical hydrogen bond with kinase hinge regions (e.g., EGFR Thr790). Molecular dynamics simulations (100 ns trajectories) assess binding stability, while MM-GBSA calculations quantify free energy contributions. Experimental validation via ITC (Kd ~ 50–100 nM) confirms computational predictions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

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